1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Description
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 3-chlorophenyl group at position 1 and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate acidity (pKa ~2.97) due to the electron-withdrawing triazole ring and the carboxylic acid group, which influences solubility and biological interactions . The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents, due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-(3-chlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) |
InChI Key |
MKBLZHIIBOOVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of click chemistry, enables efficient 1,4-regioselective triazole formation. For 1-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, the protocol involves:
-
Azide Preparation : 3-Chlorophenyl azide is synthesized via diazotization of 3-chloroaniline followed by azide substitution.
-
Alkyne Substrate : Propiolic acid derivatives serve as carboxylate precursors.
-
Cycloaddition : Copper(I) catalysts (e.g., CuI, TBTA-ligated Cu) mediate the reaction at 60–80°C in polar solvents (DMSO/DMF), achieving >90% regioselectivity.
Optimized Protocol
A representative procedure yields 72% product purity after recrystallization:
| Component | Quantity | Role |
|---|---|---|
| 3-Chlorophenyl azide | 5.0 mmol | Azide component |
| Methyl propiolate | 5.5 mmol | Alkyne component |
| CuI | 0.1 eq | Catalyst |
| TBTA | 0.05 eq | Ligand |
| DMF | 15 mL | Solvent |
| Reaction Time | 12 h at 70°C | - |
Key Advantages :
Grignard Reagent-Mediated Carboxylation
Patent-Based Methodology (US20180029999A1)
This industrial approach avoids traditional cycloaddition by leveraging brominated intermediates:
Step 1: Dibromotriazole Synthesis
1-Substituted-4,5-dibromo-1H-1,2,3-triazole reacts with isopropylmagnesium chloride (−20°C, THF) to yield 4-bromo intermediate (89% purity).
Step 2: Carboxylation via CO₂ Insertion
The Grignard intermediate undergoes CO₂ gas exposure at −10°C, followed by acid quenching (HCl) to precipitate the carboxylic acid (61% isolated yield).
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −30°C to 0°C | Prevents decarboxylation |
| CO₂ Exposure Time | 15–30 min | Maximizes carboxylation |
| Quenching pH | 1–2 (HCl) | Ensures protonation |
Hydrolysis of Methyl Esters
Alkaline Hydrolysis Conditions
Methyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate undergoes saponification under reflux with NaOH (2M, 24 h), followed by acidification to pH 2–3:
Yield Comparison :
| Ester Derivative | Hydrolysis Yield | Purity (HPLC) |
|---|---|---|
| Methyl ester | 85% | 98.2% |
| Ethyl ester | 78% | 95.6% |
Limitations : Prolonged heating (>24 h) induces decarboxylation, reducing yields by 12–15%.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CuAAC | 70–85% | 1,4 > 95% | Moderate | High |
| Grignard Carboxylation | 55–65% | N/A | High | Moderate |
| Ester Hydrolysis | 75–85% | N/A | Low | Low |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Antibacterial Activity
Research has shown that 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits notable antibacterial properties against various bacterial strains. Triazole derivatives are often recognized for their effectiveness against resistant strains.
Table 1: Antibacterial Activity of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| E. coli | 0.25 | |
| S. aureus | 0.50 | |
| P. aeruginosa | 0.75 |
A study by Muthal et al. demonstrated significant inhibition of bacterial growth comparable to standard antibiotics like levofloxacin, showcasing the compound's potential as an antibacterial agent.
Antifungal Activity
The compound has also been investigated for its antifungal properties. It inhibits fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
Table 2: Antifungal Activity
These findings indicate that the compound may be effective against strains resistant to conventional antifungal treatments.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | ~10 | Induction of apoptosis | |
| A549 (Lung) | ~5 | Inhibition of cell proliferation |
In a notable case study, derivatives of this compound exhibited significant cytotoxic effects on breast and lung cancer cells, highlighting its therapeutic potential.
Agricultural Applications
Beyond its pharmaceutical applications, 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been explored for agricultural uses. Its antifungal properties make it a candidate for protecting crops from fungal pathogens.
Table 4: Agricultural Applications
| Application Area | Target Pathogen | Effectiveness |
|---|---|---|
| Crop Protection | Fusarium spp. | Effective in inhibiting growth |
| Soil Treatment | Rhizoctonia solani | Significant reduction in disease incidence |
Case Study 1: Antibacterial Efficacy
In a comprehensive study by Muthal et al., synthesized derivatives of triazoles were tested against multiple bacterial strains. The results indicated that specific substitutions on the triazole ring enhanced antibacterial activity significantly compared to traditional antibiotics.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects revealed that structural modifications could enhance the lipophilicity of the compound, leading to improved cellular uptake and increased cytotoxicity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid (CAS: 132088-22-3)
- Structural Differences : The triazole ring is 1,2,4-substituted (vs. 1,2,3), with the carboxylic acid at position 3 instead of 5.
- Impact : Reduced antitumor activity compared to 1,2,3-triazole analogs, likely due to altered spatial orientation and weaker interactions with targets like c-Met kinase .
- Molecular Weight : 299.71 g/mol (vs. ~265–315 g/mol for 1,2,3-triazole analogs) .
Substituent Variations on the Triazole Ring
1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CID: 24278083)
- Key Differences : Ethyl group at position 5 instead of carboxylic acid.
- Physicochemical Impact : Increased lipophilicity (logP ~2.5 vs. ~1.2 for the carboxylic acid analog), enhancing cell permeability but reducing solubility .
- Biological Activity : Lower enzymatic inhibition efficacy due to the absence of the acidic proton for hydrogen bonding .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Key Differences : 4-Chlorophenyl substitution and trifluoromethyl group at position 5.
- Biological Impact : Superior antitumor activity (GP = 68.09% against NCI-H522 cells) compared to the 3-chlorophenyl analog (GP ~50–60%), attributed to enhanced electron-withdrawing effects and improved target binding .
Functional Group Modifications
1-(3-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Carboxamide replaces the carboxylic acid.
- Impact : Improved bioavailability (amide derivatives show 2–3× higher cell permeability) and selective inhibition of kinases due to optimized hydrogen-bonding capacity .
Biological Activity
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS Number: 1049130-00-8) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₉H₆ClN₃O₂
- Molecular Weight : 223.62 g/mol
- CAS Number : 1049130-00-8
The biological activity of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. One notable target is indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression. Compounds containing triazole moieties have been shown to inhibit IDO1 effectively, thus enhancing anti-tumor immunity .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : A study demonstrated that triazole-based compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Mechanistic Insights : The compound's ability to inhibit IDO1 leads to increased levels of tryptophan and reduced kynurenine levels, which are crucial for tumor immune evasion .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of triazole derivatives against various viruses:
- SARS-CoV-2 : Some derivatives have shown promising results in inhibiting the main protease of SARS-CoV-2, with IC₅₀ values in the low micromolar range .
- Hepatitis C Virus : Other studies reported that triazole compounds could inhibit viral replication effectively, showcasing their potential as antiviral agents .
Case Study 1: Inhibition of IDO1
A specific study explored the synthesis and biological evaluation of triazole derivatives against IDO1. The researchers screened a library of compounds and identified several candidates with potent inhibitory activity. The most effective compound exhibited an IC₅₀ value of approximately 4 µM, indicating strong inhibition compared to controls .
Case Study 2: Antiviral Efficacy Against Coronaviruses
Another study focused on the antiviral properties of triazole derivatives against coronaviruses. The results indicated that certain compounds could inhibit viral replication by over 50%, demonstrating their potential as therapeutic agents during viral outbreaks .
Comparative Analysis with Other Triazoles
A comparative analysis was conducted to evaluate the biological efficacy of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid against other triazole derivatives:
| Compound | Biological Target | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Compound A | IDO1 | 4.0 | Anticancer |
| Compound B | SARS-CoV Main Protease | 3.5 | Antiviral |
| 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | IDO1/SARS-CoV | ~4.0 | Anticancer/Antiviral |
Q & A
Q. Basic
- NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid proton (δ ~12.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxyl dimer formation) .
- HPLC-MS : Assess purity (>95%) and confirm molecular ion peaks .
Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in the triazole region .
What biological activities are associated with this compound?
Q. Basic
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution assays (MIC ≤ 16 µg/mL) .
- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlate with substituent electronegativity .
Mechanistic Insight : The carboxylic acid group enhances binding to enzyme active sites (e.g., carbonic anhydrase IX) via polar interactions .
How can synthetic yield be optimized for scale-up?
Q. Advanced
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield (85% vs. 60%) by enhancing reaction kinetics .
- Solvent Optimization : Use PEG-400 as a green solvent to improve solubility of intermediates and reduce side reactions .
Data-Driven Approach : Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature) .
How do structural modifications influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Findings :
| Substituent | Activity Trend (vs. Parent Compound) |
|---|---|
| CF₃ at phenyl | ↑ Lipophilicity → ↑ Anticancer |
| NO₂ at triazole | ↓ Solubility → ↓ Bioavailability |
| Ethyl at position 5 | ↑ Metabolic stability |
Methodology : Synthesize analogs via parallel synthesis , then screen using high-throughput assays .
How to resolve contradictions in biological assay data?
Q. Advanced
- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ varies between labs) may arise from assay conditions (e.g., serum concentration).
- Solution : Standardize protocols (e.g., 10% FBS in media) and validate via orthogonal assays (e.g., apoptosis vs. proliferation) .
How can computational methods aid in reaction design?
Q. Advanced
- Reaction Path Search : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize regioselectivity .
- Machine Learning : Train models on existing datasets to predict reaction yields (e.g., using RDKit descriptors) .
Case Study : ICReDD’s workflow integrates computation → experiment → feedback to accelerate discovery .
What strategies improve solubility and pharmacokinetics?
Q. Advanced
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate .
- Prodrug Design : Synthesize ethyl ester derivatives (e.g., Ethyl 5-amino-1-(3-chlorophenyl)triazole-4-carboxylate) to enhance membrane permeability .
Analytical Validation : Assess logP via shake-flask method (logP = 2.1 for parent vs. 1.8 for sodium salt) .
How to track metabolic pathways in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
